molecular formula C9H15FN2O B13275306 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol

1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B13275306
M. Wt: 186.23 g/mol
InChI Key: LFNKDCMMJYXCEA-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol is a synthetic organic compound characterized by the presence of a fluoro group, a pyrazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of a fluoroalkyl halide with a pyrazole derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoro group can be reduced under specific conditions to yield a defluorinated product.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Fluoro-3-(methyl-1H-pyrazol-1-yl)propan-2-ol
  • 1-Fluoro-3-(ethyl-1H-pyrazol-1-yl)propan-2-ol
  • 1-Fluoro-3-(phenyl-1H-pyrazol-1-yl)propan-2-ol

Comparison: 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the trimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The trimethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C9H15FN2O

Molecular Weight

186.23 g/mol

IUPAC Name

1-fluoro-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C9H15FN2O/c1-6-7(2)11-12(8(6)3)5-9(13)4-10/h9,13H,4-5H2,1-3H3

InChI Key

LFNKDCMMJYXCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(CF)O)C

Origin of Product

United States

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